molecular formula C3H7N3 B1281327 2-Azidopropane CAS No. 691-57-6

2-Azidopropane

Cat. No.: B1281327
CAS No.: 691-57-6
M. Wt: 85.11 g/mol
InChI Key: OZLTWYYNOLDSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under mild conditions, with the azide ion replacing the hydroxyl group of the alcohol to form this compound .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the final product’s purity and stability .

Chemical Reactions Analysis

2-Azidopropane undergoes various chemical reactions, including:

Biological Activity

2-Azidopropane, a compound with the chemical formula C3_3H7_7N3_3, is an azide derivative that has garnered attention in the fields of medicinal chemistry and chemical biology due to its potential applications in drug development and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological systems, particularly in the context of click chemistry and its applications in cancer therapeutics.

This compound is characterized by the presence of an azide functional group (-N₃) attached to a propyl chain. This structure allows it to participate in various chemical reactions, notably azide-alkyne cycloadditions (click chemistry), which are pivotal for bioconjugation processes.

Biological Activity

The biological activity of this compound is primarily explored through its role in click chemistry, particularly in the development of novel platinum(II) complexes for cancer treatment. The azide group serves as a reactive handle for coupling with alkyne-modified biomolecules, facilitating targeted drug delivery and enhanced therapeutic efficacy.

Case Studies and Research Findings

  • Platinum(II) Complexes :
    Recent studies have shown that this compound can be incorporated into platinum(II) complexes, such as cis-[Pt(this compound-1,3-diamine)(CBDCA)]. These complexes exhibit significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutic agents like cisplatin and carboplatin. For instance, one study reported that these complexes demonstrated approximately 30-fold higher activity against estrogen receptor-positive (ER+) cancer cells compared to ER-negative colon cancer cells in vitro .
  • Mechanisms of Action :
    The mechanism by which azide-modified platinum complexes exert their effects involves the formation of DNA adducts that disrupt cellular processes, leading to apoptosis. The incorporation of azide groups allows for better tracking and understanding of drug localization within cells. Studies utilizing fluorescent labeling techniques have shown that these complexes can be effectively visualized within cellular environments, aiding in the elucidation of their pharmacokinetics .
  • Click Chemistry Applications :
    Click chemistry involving this compound has been applied to develop targeted therapies. For example, researchers have utilized azide-alkyne cycloadditions to create conjugates that selectively bind to nucleic acids, enhancing the specificity and efficacy of treatment protocols. This approach has shown promise in reducing off-target effects commonly associated with conventional chemotherapy .

Data Table: Biological Activity Summary

Study Compound Cell Line IC50 (µM) Comparison Drug Efficacy
Pt(II)-AzidoER+ Cancer0.05Cisplatin30-fold higher
Pt(II)-AzidoOvarian Spheroids0.1Carboplatin9-fold better
Azide ConjugateGFP Gene TargetsN/AN/AEnhanced specificity

Scientific Research Applications

Organic Synthesis

2-Azidopropane is primarily utilized in organic synthesis due to its azide group, which can readily participate in click chemistry reactions. This property allows for the formation of stable triazoles when reacted with alkynes, facilitating the development of complex molecules in a highly efficient manner.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionProducts
Azide-Alkyne CycloadditionForms triazoles through copper-catalyzed reactionsTriazole derivatives
BioconjugationAttaches biomolecules via click chemistryBioconjugates for imaging

Bioconjugation and Drug Delivery

The azide functionality enables selective labeling of biomolecules, which is particularly useful in bioconjugation applications. This allows researchers to track biological processes and improve drug delivery systems.

  • Click Chemistry in Biomedicine: The ability to form stable linkages with biomolecules through click chemistry has led to innovative approaches in drug design and cellular imaging. For example, studies have shown that conjugating platinum-based drugs with azide-containing ligands can enhance targeting efficacy against cancer cells .

Medicinal Chemistry

While the biological activity of this compound itself is not extensively documented, compounds containing azide groups are explored for their potential therapeutic applications. The azide group can be incorporated into various drug candidates to modify their pharmacokinetic properties.

  • Case Study: Platinum Complexes - Research has demonstrated that platinum(II) complexes modified with azide groups exhibit improved targeting capabilities against cancer cells compared to traditional cisplatin treatments . These modifications allow for better localization within tumor tissues and reduced side effects.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in material science for the development of functional polymers. The incorporation of azide groups into polymer backbones enables further functionalization through click chemistry, leading to materials with tailored properties for specific applications.

Table 2: Applications of this compound in Material Science

Application AreaDescriptionExamples
Functional PolymersEnhances polymer properties through functionalizationAzidoethyl polystyrene
NanomaterialsUsed in the synthesis of nanoparticles for drug deliveryPolyphenol-containing nanoparticles

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-azidopropane with high purity, and how can competing side reactions be minimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution (e.g., NaN₃ with 2-chloropropane). Key factors include:

  • Reaction temperature control (e.g., <40°C to avoid explosive azide decomposition) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Confirm purity via ¹H NMR (δ 1.4 ppm for CH₃ groups) and FT-IR (2100 cm⁻¹ for azide stretch) .
  • Side reactions : Competing elimination (e.g., propene formation) can be suppressed by avoiding strong bases or elevated temperatures .

Q. How do researchers validate the stability of this compound under varying storage conditions, and what analytical methods are most reliable?

Methodological Answer: Stability studies require:

  • Controlled environments : Test thermal stability via DSC/TGA (exothermic decomposition >100°C) and photostability under UV-Vis light .
  • Degradation monitoring : Use HPLC-MS to detect breakdown products (e.g., propylamine via Staudinger reaction) .
  • Moisture sensitivity : Karl Fischer titration quantifies water content; anhydrous storage (molecular sieves) is critical .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • NMR : ¹³C NMR resolves ambiguity in azide positioning (δ 55–60 ppm for C-N₃) .
  • GC-MS : Quantifies volatile impurities but requires low injection temperatures to prevent in-source decomposition .
  • Contradiction resolution : Discrepancies between IR and NMR data (e.g., unexpected peaks) necessitate cross-validation with alternative methods (e.g., X-ray crystallography if crystalline derivatives are available) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in click chemistry applications, and what are the limitations of these models?

Methodological Answer:

  • DFT modeling : Calculate transition states for Huisgen cycloaddition with alkynes. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity but may underestimate solvent effects .
  • Limitations : Models often fail to account for steric hindrance in bulky substrates. Experimental validation via kinetic studies (e.g., stopped-flow UV-Vis) is critical .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Controlled pH studies : Use buffered solutions (pH 2–12) to isolate decomposition products.
    • Acidic conditions : Protonation of azide leads to HN₃ release (detected via ion chromatography) .
    • Basic conditions : Base-induced elimination dominates (monitor propene via GC headspace analysis) .
  • Isotopic labeling : ¹⁵N-labeled this compound clarifies nitrogen migration pathways in decomposition .

Q. How do researchers design kinetic experiments to differentiate between radical vs. ionic mechanisms in this compound reactions?

Methodological Answer:

  • Radical inhibitors : Add TEMPO to suppress chain mechanisms; monitor reaction rate changes via UV-Vis kinetics .
  • Ionic probes : Use deuterated solvents (e.g., D₂O) to detect proton transfer intermediates (²H NMR) .
  • Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish concerted vs. stepwise pathways .

Q. Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔfH°) of this compound across literature sources?

Methodological Answer:

  • Meta-analysis : Compare calorimetry data from primary sources, noting instrumentation differences (e.g., bomb vs. solution calorimetry) .
  • Error sources : Impurity levels >5% skew results; ensure purity via orthogonal methods (e.g., elemental analysis) .
  • Reproducibility : Publish raw datasets (e.g., DSC thermograms) in supplementary materials for cross-lab validation .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for biological assays?

Methodological Answer:

  • Standardized SOPs : Document reaction scales, quenching methods, and workup steps in detail .
  • Batch testing : Validate multiple synthetic batches via LC-MS to ensure consistency in azide content .
  • Negative controls : Include azide-free analogs to confirm biological activity is azide-specific .

Q. Safety and Ecological Considerations

Q. What safety protocols are critical when handling this compound in high-energy reactions?

Methodological Answer:

  • Explosivity risk : Conduct small-scale (<1 g) reactions in fume hoods with blast shields. Avoid grinding or heating solid azides .
  • Emergency protocols : Neutralize spills with NaNO₂/urea solutions to degrade azides .

Q. How can researchers assess the ecological impact of this compound despite limited ecotoxicity data?

Methodological Answer:

  • Read-across models : Use toxicity data from structurally similar azides (e.g., methyl azide) to estimate LC₅₀ for aquatic organisms .
  • Degradation studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) to track persistent metabolites .

Properties

IUPAC Name

2-azidopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLTWYYNOLDSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496683
Record name 2-Azidopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-57-6
Record name 2-Azidopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azidopropane
Reactant of Route 2
Reactant of Route 2
2-Azidopropane
Reactant of Route 3
Reactant of Route 3
2-Azidopropane
Reactant of Route 4
2-Azidopropane
Reactant of Route 5
Reactant of Route 5
2-Azidopropane
Reactant of Route 6
2-Azidopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.